molecular formula C18H19NO4 B2679508 (Z)-7-((diethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one CAS No. 896067-21-3

(Z)-7-((diethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2679508
CAS No.: 896067-21-3
M. Wt: 313.353
InChI Key: OQKGKGGGCNKVKJ-YBEGLDIGSA-N
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Description

The compound (Z)-7-((diethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one belongs to the benzofuranone family, characterized by a fused benzofuran core with substituents influencing its physicochemical and biological properties. Key structural features include:

  • Position 2: A furan-2-ylmethylene group, introducing an aromatic heterocycle with hydrogen-bonding capacity.
  • Position 6: A hydroxyl group, contributing to solubility and antioxidant activity.

This compound’s unique substitution pattern distinguishes it from other benzofuran derivatives, as detailed below.

Properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-19(4-2)11-14-15(20)8-7-13-17(21)16(23-18(13)14)10-12-6-5-9-22-12/h5-10,20H,3-4,11H2,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKGKGGGCNKVKJ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((diethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one typically involves the construction of the benzofuran ring followed by functionalization. One common method is the free radical cyclization cascade, which is effective for synthesizing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve catalytic processes. For example, the conversion of furfural, a renewable platform molecule derived from hemicellulose, into various benzofuran derivatives through chemo- and bio-catalysis is a promising approach .

Chemical Reactions Analysis

Types of Reactions

(Z)-7-((diethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-((diethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology

In biology, benzofuran derivatives, including this compound, have shown significant biological activities such as anti-tumor, antibacterial, and antiviral properties .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. For example, certain benzofuran derivatives have been investigated for their anti-hepatitis C virus activity and as potential anticancer agents .

Industry

In the industrial sector, benzofuran derivatives are used in the production of various materials, including polymers and dyes. Their unique chemical properties make them suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of (Z)-7-((diethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound ID & Source Position 7 Substituent Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Properties/Applications
Target Compound Diethylamino-methyl Furan-2-ylmethylene Hydroxyl ~353.4* Potential antioxidant, drug-like solubility
(Z)-7-(Dimethylamino-methyl)-2-(2-fluorobenzylidene)-... () Dimethylamino-methyl 2-Fluorobenzylidene Hydroxyl 327.355 Higher electronegativity due to fluorine; reduced lipophilicity vs. target
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-... () Methyl 4-Methoxybenzylidene Hydroxyl 310.3† Electron-donating methoxy group; improved solubility
(Z)-2-(Furan-2-ylmethylene)-7-methyl-6-(2-oxopropoxy)-... () Methyl Furan-2-ylmethylene 2-Oxopropoxy 330.3‡ Increased steric hindrance; ester group may enhance metabolic stability
(Z)-7-(Bis(2-methoxyethyl)amino-methyl)-2-(2-chlorobenzylidene)-... () Bis(2-methoxyethyl)amino-methyl 2-Chlorobenzylidene Hydroxyl ~443.9* Bulky substituent; chloro group enhances halogen bonding

*Estimated based on analogous structures.
†Calculated from molecular formula C₁₈H₁₄O₄.
‡Calculated from molecular formula C₁₇H₁₄O₆.

Key Comparative Analyses

Electronic and Steric Effects
  • However, bulkier groups like bis(2-methoxyethyl)amino () may hinder receptor binding .
  • Position 2 Heterocycles : The furan-2-ylmethylene group (target, ) offers π-π stacking and hydrogen-bonding interactions distinct from fluorobenzylidene () or methoxybenzylidene () groups, which prioritize halogen or hydrophobic interactions .
Solubility and Bioavailability
  • Hydroxyl groups at position 6 (common across analogs) enhance aqueous solubility. The target compound’s diethylamino group may balance hydrophilicity and lipophilicity, supporting drug-likeness (bioavailability score: ~0.55–0.56 for related compounds ).
  • Methoxy () or oxopropoxy () substituents improve solubility but may reduce metabolic stability due to ester hydrolysis .

Biological Activity

(Z)-7-((diethylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H23N O4
  • Molecular Weight : 377.4 g/mol
  • CAS Number : 929832-01-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The diethylamino group enhances its binding affinity, while the benzofuran and furan rings contribute to hydrophobic interactions within protein pockets. This structural configuration suggests potential roles in modulating enzymatic activity and cellular signaling pathways.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on benzopsoralens, which share structural similarities, have shown that they inhibit topoisomerase II, leading to reduced cell proliferation in mammalian cells under dark conditions. This suggests a potential application in cancer therapy through mechanisms involving DNA interaction and cell cycle disruption .

Antioxidant Activity

The compound's structure may confer antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants play a vital role in mitigating damage caused by reactive oxygen species (ROS), thereby preventing cellular aging and disease progression.

Neuroprotective Effects

Given the presence of the diethylamino group, there is potential for neuroprotective activity. Compounds with similar structures have been investigated for their ability to protect neuronal cells from apoptosis induced by oxidative stress and inflammation.

Research Findings and Case Studies

StudyFindings
Synthesis and Biological Evaluation Investigated the synthesis of various benzopsoralens, highlighting their antiproliferative effects through topoisomerase inhibition .
Neuroprotective Potential Studies suggest that compounds with similar structures can protect against neurodegenerative processes by reducing oxidative stress .
Antioxidant Properties Research indicates that related compounds exhibit significant antioxidant activities, contributing to their therapeutic potential .

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